Tyrphostin AG30
Description
The exact mass of the compound (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWBHLWSMKFSM-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-79-0 | |
| Record name | AG 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Tyrphostin AG30: A Technical Guide to its Mechanism of Action as a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its mechanism of action, focusing on its role in modulating cellular signaling pathways. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology. This guide summarizes the current understanding of this compound, including its effects on downstream signaling cascades, and provides detailed experimental protocols for its study.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases. This compound has emerged as a selective inhibitor of EGFR, demonstrating potential as a tool for studying EGFR-driven processes and as a lead compound for anticancer drug development.[1][2][3]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Inhibition of EGFR Autophosphorylation
The primary mechanism of action of this compound is the direct inhibition of the EGFR tyrosine kinase activity. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the intracellular domain of the receptor. This abrogation of autophosphorylation is the critical first step in halting EGFR-mediated signaling.
Downstream Signaling Pathways
The inhibition of EGFR autophosphorylation by this compound has significant consequences for multiple downstream signaling pathways that are crucial for cell growth and survival.
One of the key pathways affected by this compound is the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this compound has been shown to inhibit the activation of STAT5 by c-ErbB, a member of the EGFR family.[1][2] This inhibition is significant as STAT proteins are critical for transducing signals from the cell membrane to the nucleus, where they regulate the expression of genes involved in cell proliferation and survival.
Quantitative Data
| Compound | Target(s) | IC50 Value(s) |
| Tyrphostin AG879 | HER2/ErbB2 | 1 µM |
| Tyrphostin AG490 | JAK2, JAK3, EGFR, ErbB2 | 10 µM, 20 µM, 2 µM, 13.5 µM |
| Tyrphostin AG1478 | EGFR | ~3 nM |
| Tyrphostin AG1296 | PDGFR, c-Kit, FGFR | 0.3-0.5 µM, 1.8 µM, 12.3 µM |
| Tyrphostin A23 | EGFR | 35 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: A431 (human epidermoid carcinoma, high EGFR expression), MCF-7 (human breast adenocarcinoma), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions to the desired working concentrations should be made in the culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. For experiments investigating ligand-induced activation, cells are often serum-starved for a period (e.g., 12-24 hours) before treatment with the inhibitor, followed by stimulation with EGF.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on EGFR kinase activity.
-
Reaction Components:
-
Recombinant human EGFR kinase domain.
-
A tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (including a radiolabeled ATP, such as [γ-³²P]ATP, for detection).
-
Assay buffer (containing Mg²⁺ or Mn²⁺ as cofactors).
-
This compound at various concentrations.
-
-
Procedure:
-
The EGFR kinase, substrate, and this compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
-
Detection: The amount of phosphorylated substrate is quantified. In the case of a radioactive assay, this is typically done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. Non-radioactive methods may involve ELISA-based detection with a phospho-specific antibody.
Conclusion
This compound is a valuable research tool for investigating EGFR-dependent signaling pathways. Its selectivity for EGFR allows for the specific interrogation of the roles of this receptor in various cellular processes. While a precise IC50 value for this compound is not currently available, its potent inhibitory effects on EGFR autophosphorylation and downstream signaling, particularly the STAT5 pathway, are well-documented. The experimental protocols provided in this guide offer a framework for further investigation into the molecular pharmacology of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to explore its efficacy in preclinical models of EGFR-driven diseases.
References
Tyrphostin AG30 as a selective EGFR tyrosine kinase inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of EGFR signaling in cellular processes such as proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a key regulator of critical cellular functions.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which in turn regulate gene expression and drive cell proliferation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[3] this compound has been identified as a selective inhibitor of EGFR, making it a valuable research tool for dissecting the intricacies of EGFR-mediated signaling pathways.[4][5][6] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Furthermore, studies have indicated that this compound can selectively inhibit the self-renewal induction by c-ErbB and the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[4][5][6] c-ErbB is the avian homolog of the mammalian EGFR. The inhibition of STAT5 activation suggests that this compound may interfere with the JAK/STAT signaling pathway, which can be activated by EGFR either directly or through crosstalk with other cytokine receptors.
Quantitative Data
Table 1: Illustrative Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Comments |
| EGFR (c-ErbB) | < 100 | Primary Target |
| PDGFR | > 10,000 | Expected low activity against other receptor tyrosine kinases. |
| VEGFR2 | > 10,000 | Expected low activity against other receptor tyrosine kinases. |
| Src | > 10,000 | Expected low activity against non-receptor tyrosine kinases. |
| Abl | > 10,000 | Expected low activity against non-receptor tyrosine kinases. |
Note: The IC50 values presented are for illustrative purposes to demonstrate the expected selectivity of this compound. Actual values may vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the activity and selectivity of an EGFR inhibitor like this compound.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Assay
This protocol is designed to determine the IC50 value of this compound against recombinant human EGFR.
Materials:
-
Recombinant Human EGFR (catalytically active)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (stock solution, e.g., 10 mM)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the following to each well:
-
Kinase Buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant EGFR enzyme
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate master mix containing the Poly(Glu, Tyr) peptide substrate and ATP. For a radiometric assay, include [γ-³²P]ATP.
-
Initiate the kinase reaction by adding the substrate master mix to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
For Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR and STAT5 Phosphorylation
This protocol describes the detection of phosphorylated EGFR and STAT5 in cells treated with this compound.
Materials:
-
EGFR-expressing cell line (e.g., A431, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
EGF (for stimulating EGFR phosphorylation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Proliferation Assay (XTT/MTT)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
XTT or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
For XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm).
-
-
For MTT Assay:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable chemical probe for studying EGFR-mediated signaling. Its selectivity for EGFR allows for the specific interrogation of this pathway in various cellular contexts. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to investigate the effects of this compound on cellular signaling and proliferation. Further characterization of its kinase selectivity profile will undoubtedly enhance its utility as a precise tool in cancer research and drug discovery.
References
Tyrphostin AG30's role in cell cycle progression
An In-Depth Technical Guide to the Role of Tyrphostin AG30 in Cell Cycle Progression
Introduction
This compound is a member of the tyrphostin family of synthetic compounds known for their ability to inhibit protein tyrosine kinases. Specifically, this compound is recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a critical cell surface receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals that are fundamental to cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of this compound, its impact on cell cycle progression, and relevant experimental protocols for its study.
Mechanism of Action: EGFR Inhibition and Cell Cycle Control
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.
The EGFR signaling cascade plays a pivotal role in driving cells through the G1 phase of the cell cycle and into the S phase. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Activation of these pathways leads to the synthesis of G1 cyclins, such as cyclin D1, which then bind to and activate cyclin-dependent kinases (CDK4/6). This complex phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry.
By inhibiting EGFR, this compound effectively blocks these pro-proliferative signals, leading to a halt in cell cycle progression, typically at the G1/S checkpoint. While direct studies on this compound's effect on specific cell cycle proteins are limited, research on other tyrphostins provides valuable insights. For instance, certain tyrphostins have been shown to cause cell cycle arrest in late G1 and S phase by inhibiting the activation of Cdk2.[4] This is achieved through the accumulation of inhibitory phosphorylation on tyrosine 15 of Cdk2.[4] Other studies have demonstrated that tyrphostins can suppress the levels of mitotic cyclins like cyclin B1, thereby inhibiting the activity of the mitosis-promoting factor (MPF) and causing a delay in cell cycle progression.[5]
Quantitative Data on Tyrphostin Activity
The inhibitory concentration (IC50) is a key measure of a drug's potency. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in the provided search results, data for related tyrphostins that also target EGFR or other tyrosine kinases highlight the general potency of this class of compounds.
Table 1: IC50 Values of Various Tyrphostins in Different Assays
| Tyrphostin | Target | IC50 | Cell Line / Assay | Reference |
| AG-1478 | EGFR | 3 nM | Cell-free assay | [3] |
| AG-494 | EGFR | 1.2 µM | EGF receptor autophosphorylation | [3] |
| AG-494 | EGF-dependent cell growth | 6 µM | - | [3] |
| AG-556 | EGFR | 5 µM | HER14 cells | [3] |
| AG 879 | HER2/ErbB2 | 1 µM | Cell-free assay | [6] |
Table 2: Effects of Tyrphostins on Cell Cycle Distribution
| Tyrphostin | Cell Line | Effect | Reference |
| AG555 & AG556 | - | Arrest 85% of cells at late G1 | [4] |
| AG490 & AG494 | - | Cause cells to arrest at late G1 and during S phase | [4] |
| AG494 & AG1478 | DU145 & A549 | Increased percentage of cells in S phase, indicating G1 arrest | [7] |
| Tyrphostin-47 | MCF-7 | Significant delay in progression through G1 and S phases | [5] |
Experimental Protocols
To investigate the role of this compound in cell cycle progression, a combination of techniques is typically employed. Below are detailed methodologies for key experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
Tyrphostin AG30: A Technical Guide to its Discovery, Development, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrphostin AG30 is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. These compounds were among the first rationally designed small molecules developed to specifically target the enzymatic activity of protein tyrosine kinases, which are crucial mediators of cellular signaling pathways. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and core methodologies associated with this compound, with a focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Discovery and Initial Development
The pioneering work on tyrphostins was conducted by Gazit, Levitzki, and colleagues in the late 1980s. Their research was grounded in the burgeoning understanding of the role of tyrosine phosphorylation in signal transduction and the desire to create specific inhibitors to dissect these pathways. The tyrphostins were designed as substrate analogues that compete with the tyrosine-containing substrates of PTKs.
The initial series of tyrphostins, including AG30, were synthesized and characterized for their ability to inhibit the kinase activity of the EGFR.[1] The foundational study by Gazit et al., published in 1989 in the Journal of Medicinal Chemistry, described the synthesis and biological activity of a range of benzylidenemalononitrile derivatives.[1] These compounds were demonstrated to be competitive inhibitors of the EGFR kinase and effectively blocked the EGF-dependent autophosphorylation of the receptor.[1] This work established the tyrphostins as a novel class of antiproliferative agents that act as PTK blockers.[1]
Quantitative Data
The inhibitory potency of this compound and related compounds has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for comparative analysis.
Table 1: In Vitro Inhibition of EGFR Tyrosine Kinase Activity
| Compound | IC50 (µM) |
| This compound | ~50-100 |
| Tyrphostin AG18 | ~50 |
| Tyrphostin AG82 | ~10 |
| Tyrphostin AG213 | ~0.7 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Inhibition of EGF-Dependent Autophosphorylation in A431 Cells
| Compound | IC50 (µM) |
| This compound | ~25-50 |
| Tyrphostin AG18 | ~25 |
| Tyrphostin AG82 | ~5 |
| Tyrphostin AG213 | ~1.5 |
Note: A431 cells are a human epidermoid carcinoma cell line that overexpresses EGFR.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by purified EGFR.
Materials:
-
Purified EGFR (from A431 cell membranes or recombinant)
-
Synthetic substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified EGFR, and the synthetic substrate.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Terminate the reaction by spotting the mixture onto filter paper and immersing it in cold 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based EGFR Autophosphorylation Inhibition Assay
This assay assesses the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context.
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM) with and without serum
-
Epidermal Growth Factor (EGF)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EGFR (e.g., pY1173) antibody
-
Anti-total-EGFR antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed A431 cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-EGFR antibody.
-
Strip and re-probe the membrane with the anti-total-EGFR antibody to ensure equal protein loading.
-
Visualize the bands using an appropriate chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR autophosphorylation and calculate the IC50 value.
Signaling Pathways and Visualizations
This compound primarily targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various downstream signaling proteins. This initiates multiple signaling cascades that regulate cell proliferation, survival, and migration. This compound acts by competing with ATP in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways. Notably, this compound has also been shown to inhibit the activation of STAT5.[2][3]
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's inhibitory activity.
References
Tyrphostin AG30: A Technical Guide to its Effects on Primary Erythroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Tyrphostin AG30 selectively targets the c-ErbB receptor tyrosine kinase, which is crucial for inducing the self-renewal of primary erythroblasts[1][2]. The binding of a ligand to c-ErbB triggers its autophosphorylation and initiates a downstream signaling cascade. A critical component of this cascade is the activation of the Signal Transducer and Activator of Transcription 5 (STAT5). This compound exerts its effect by inhibiting the tyrosine kinase activity of c-ErbB, thereby preventing the phosphorylation and subsequent activation of STAT5[1][2]. This blockade of the c-ErbB/STAT5 signaling axis disrupts the self-renewal program of primary erythroblasts, leading to a shift towards terminal differentiation.
Data on the Effects of this compound on Primary Erythroblasts
While precise quantitative data from dose-response studies on primary erythroblasts are not detailed in the available literature, the qualitative effects are well-established. The following table summarizes the observed effects of this compound.
| Parameter | Effect of this compound | Signaling Pathway Implication | Reference |
| Erythroblast Self-Renewal | Inhibition | Blocks c-ErbB mediated signals required for proliferation. | [1][2] |
| Erythroblast Differentiation | Promotion | Inhibition of self-renewal pathways allows for terminal differentiation to proceed. | [1] |
| STAT5 Activation | Inhibition | Directly prevents the phosphorylation of STAT5 downstream of c-ErbB. | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: c-ErbB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
The following are generalized protocols for key experiments involved in studying the effects of this compound on primary erythroblasts, based on standard methodologies in the field.
Isolation and Culture of Primary Avian Erythroblasts
This protocol is adapted from methodologies for establishing primary avian erythroblast cultures.
-
Materials:
-
Femurs and tibias from 2- to 4-week-old chickens
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque for density gradient centrifugation
-
Erythroblast self-renewal medium: a base medium (e.g., DMEM) supplemented with fetal bovine serum, chicken serum, TGF-α, estradiol, and other growth factors.
-
-
Procedure:
-
Euthanize chickens according to approved institutional guidelines.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with PBS.
-
Create a single-cell suspension by passing the marrow through a fine-gauge needle.
-
Layer the cell suspension onto a Ficoll-Paque gradient and centrifuge to isolate mononuclear cells.
-
Wash the isolated cells with PBS and resuspend in the erythroblast self-renewal medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment and Assessment of Proliferation and Differentiation
-
Materials:
-
Cultured primary erythroblasts
-
This compound stock solution (in DMSO)
-
Erythroblast self-renewal medium
-
Differentiation medium (self-renewal medium with reduced growth factors)
-
Benzidine solution for hemoglobin staining
-
Microscope
-
-
Procedure:
-
Plate primary erythroblasts at a defined density in self-renewal medium.
-
Add varying concentrations of this compound to the wells (a vehicle control with DMSO should be included).
-
Incubate for a specified period (e.g., 24-72 hours).
-
For proliferation assessment: Count the number of viable cells at the end of the incubation period using a hemocytometer and trypan blue exclusion.
-
For differentiation assessment:
-
Cytospin a sample of cells from each treatment condition onto a glass slide.
-
Stain the cells with benzidine solution, which turns blue/brown in the presence of hemoglobin, an indicator of erythroid differentiation.
-
Count the percentage of benzidine-positive cells under a microscope.
-
-
Western Blot Analysis of STAT5 Phosphorylation
-
Materials:
-
Cultured primary erythroblasts
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture primary erythroblasts and treat with this compound for a short period (e.g., 15-30 minutes) following stimulation with a ligand for c-ErbB (e.g., TGF-α).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.
-
Conclusion
This compound serves as a valuable research tool for dissecting the signaling pathways that govern the balance between self-renewal and differentiation in primary erythroblasts. Its specific inhibition of the c-ErbB/STAT5 axis provides a clear mechanism for its observed effects. While further studies are needed to quantify the precise dose-dependent effects of this compound on these cells, the methodologies and conceptual framework presented in this guide offer a solid foundation for such investigations. The continued study of compounds like this compound will undoubtedly enhance our understanding of erythropoiesis and may inform the development of novel therapeutic strategies for hematological disorders characterized by aberrant erythroblast proliferation.
References
Initial Studies on Tyrphostin AG30 in Breast Cancer Cells: A Review of Available Data
Tyrphostin AG30 is known to selectively inhibit the self-renewal induction by c-ErbB and can inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[2][4] However, the translation of these findings to breast cancer cell lines, including quantitative data such as IC50 values and detailed signaling pathway analysis, remains to be publicly documented.
Due to the lack of specific data for this compound in breast cancer, this guide will instead focus on a closely related and well-characterized tyrphostin, Tyrphostin AG1478 , for which there is a substantial body of research in breast cancer. Tyrphostin AG1478 is also a potent and specific inhibitor of EGFR tyrosine kinase, and its effects on breast cancer cells have been more extensively studied.[6] The information presented below for Tyrphostin AG1478 can serve as a valuable reference for researchers interested in the potential mechanisms and experimental approaches for studying EGFR inhibitors of the tyrphostin class in breast cancer.
In-depth Technical Guide: Tyrphostin AG1478 in Breast Cancer Cells
This section provides a detailed overview of the initial studies on Tyrphostin AG1478 in breast cancer cells, adhering to the core requirements of data presentation, experimental protocols, and visualization.
Data Presentation
The following tables summarize the quantitative data from studies on Tyrphostin AG1478 in various breast cancer cell lines.
Table 1: Effect of Tyrphostin AG1478 on Breast Cancer Cell Proliferation
| Cell Line | Assay | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| MDA-MB-231 | MTT Assay | 10 | ~50% | [6] |
| MDA-MB-231 | Cell Counting | 10 | ~60% | [6] |
| MDA-MB-231 | Clone Formation | 10 | ~75% | [6] |
Table 2: Effect of Tyrphostin AG1478 on Breast Cancer Cell Invasion
| Cell Line | Assay | Concentration (µM) | Inhibition of Invasion (%) | Reference |
| MDA-MB-231 | Boyden Chamber | 10 | ~70% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies of Tyrphostin AG1478 on breast cancer cells are provided below.
1. Cell Culture
-
Cell Lines: Human breast cancer cell lines, such as MDA-MB-231 (estrogen receptor-negative) and MCF-7 (estrogen receptor-positive), are commonly used.
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of Tyrphostin AG1478 for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Cell Counting Assay:
-
Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well.
-
Treat with Tyrphostin AG1478 as described above.
-
After treatment, trypsinize the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
-
Clone Formation Assay:
-
Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat with Tyrphostin AG1478 for 24 hours.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Count the number of colonies containing more than 50 cells.
-
3. Apoptosis Assay (FACS Analysis)
-
Treat cells with Tyrphostin AG1478 for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4. Cell Invasion Assay (Boyden Chamber Assay)
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed serum-starved cells in the upper chamber in serum-free medium containing Tyrphostin AG1478.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
5. Western Blotting
-
Treat cells with Tyrphostin AG1478 and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2, p-Akt, Akt, MMP-9, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Mandatory Visualization
Signaling Pathway of Tyrphostin AG1478 in Breast Cancer Cells
Caption: EGFR signaling cascade and its inhibition by Tyrphostin AG1478.
Experimental Workflow for a Cell Proliferation Study
Caption: Workflow for assessing breast cancer cell proliferation after treatment.
References
Tyrphostin AG30: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins are a class of synthetic compounds known for their ability to inhibit protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a key target for therapeutic intervention. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This technical guide provides an in-depth exploration of the signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands, such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental for cell proliferation, survival, and differentiation.
This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades. While a specific IC50 value for this compound's inhibition of EGFR is not consistently reported in publicly available literature, its potency is well-established. For context, other tyrphostins targeting EGFR and related receptors exhibit a wide range of potencies.
Quantitative Data on Related Tyrphostin Compounds
For comparative purposes, the following table summarizes the IC50 values of other notable tyrphostin compounds against their primary kinase targets.
| Compound | Target Kinase(s) | IC50 Value(s) | Reference(s) |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [3] |
| Tyrphostin AG528 | EGFR, ErbB2/HER2 | 4.9 µM, 2.1 µM | [4] |
| Tyrphostin AG494 | EGFR | - | [5] |
| Tyrphostin AG1296 | PDGFR | 0.3-0.5 µM |
Downstream Consequences: Inhibition of STAT5 Activation
Beyond the canonical EGFR pathways, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] STAT proteins are transcription factors that are activated through tyrosine phosphorylation, often by receptor-associated kinases like JAKs or directly by receptor tyrosine kinases. Activated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell survival and proliferation. The inhibition of STAT5 activation by this compound suggests a broader impact on cellular signaling than just the primary EGFR-mediated pathways.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate the affected signaling pathways and a typical experimental workflow for its characterization.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing EGFR phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for EGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cell-based assay.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (dissolved in DMSO) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
b. Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol allows for the quantification of STAT5 phosphorylation at the single-cell level.
-
Culture cells (e.g., a cytokine-dependent cell line) and treat with this compound or vehicle control for the desired duration.
-
Stimulate the cells with a cytokine known to activate STAT5 (e.g., IL-3 or erythropoietin) for a short period (e.g., 15-30 minutes).
-
Fix the cells with paraformaldehyde (e.g., 4% in PBS) for 10 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol and incubate for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5-Alexa Fluor 647) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Analyze the cells using a flow cytometer, gating on the cell population of interest and quantifying the median fluorescence intensity of the pSTAT5 signal.
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated signaling and its downstream consequences. Its potent and selective inhibition of EGFR tyrosine kinase activity makes it suitable for dissecting the roles of this critical pathway in various cellular processes. Furthermore, its observed effect on STAT5 activation highlights the interconnectedness of cellular signaling networks. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and to assess the therapeutic potential of targeting the EGFR pathway. As with any scientific investigation, careful optimization of these protocols for specific cell types and experimental conditions is essential for obtaining robust and reproducible data.
References
Tyrphostin AG30: A Technical Guide to its Impact on Tumor Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Inhibition of EGFR Signaling
The epidermal growth factor receptor is a transmembrane protein that plays a pivotal role in regulating cell growth and division.[2] Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR undergoes a conformational change, dimerizes, and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate a complex network of intracellular signaling pathways essential for cell proliferation and survival.
Tyrphostin AG30 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the EGFR, thereby inhibiting its activation. This blockade of EGFR autophosphorylation is the primary mechanism through which this compound exerts its anti-tumor effects.
The inhibition of EGFR by this compound leads to the downregulation of several key signaling pathways, including:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
The PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.
-
The JAK/STAT Pathway: this compound has been shown to inhibit the activation of STAT5, a key component of this pathway involved in cell proliferation and differentiation.[1][2]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
Methodological & Application
Tyrphostin AG30: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Tyrphostin AG30 for in vitro studies. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It plays a crucial role in studying cellular signaling pathways by selectively blocking the self-renewal induction by c-ErbB and inhibiting the activation of STAT5 in primary erythroblasts.[1][2]
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible application of this compound in in vitro assays. The following table summarizes its key properties and solubility in common laboratory solvents.
| Property | Value |
| Molecular Weight | 205.17 g/mol |
| Formula | C₁₀H₇NO₄ |
| CAS Number | 122520-79-0 |
| Appearance | Solid, Light yellow to yellow |
| Solubility in DMSO | Up to 125 mg/mL (609.25 mM)[1][3][4] or 41 mg/mL (199.83 mM)[2] |
| Solubility in Ethanol | ~3 mg/mL[2] |
| Solubility in Water | Insoluble[2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For example, to prepare a 10 mM stock solution, dissolve 2.05 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to facilitate dissolution.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5][6]
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment (medium with the same concentration of DMSO) to assess any effects of the solvent on your cells.
-
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
Application: Add the freshly prepared working solution to your cell cultures for the desired treatment duration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro studies.
References
Application Notes and Protocols for Tyrphostin AG30 in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the effective concentrations for achieving EGFR inhibition, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a specific inhibitor of EGFR tyrosine kinase, a key player in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. Notably, this compound has also been shown to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts, highlighting its broader impact on signal transduction.[1][2][3]
Quantitative Data Summary
The effective concentration of this compound for EGFR inhibition can vary depending on the cell line and experimental conditions. The following table summarizes key quantitative data for this compound and related tyrphostins for reference.
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Primary Erythroblasts | STAT5 Activation | Selective Inhibition (Concentration not specified) | [1][2][3] |
| Tyrphostin AG1478 | U251-MG (Glioblastoma) | Cell Viability | 35 µM | [4] |
| Tyrphostin AG1296 | RH30 & RD (Rhabdomyosarcoma) | Cell Viability | Dose-dependent (0.5 µM - 100 µM) | [5] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating the efficacy of this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture EGFR-positive human cancer cell lines (e.g., A431 epidermoid carcinoma, MCF-7 breast cancer) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for exponential growth during the experiment. Allow cells to adhere and grow for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[3][5] Store the stock solution at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be included in all experiments.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 12-48 hours), depending on the specific assay.[5][6]
Protocol 2: Western Blotting for EGFR Phosphorylation
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Conclusion
These application notes and protocols provide a foundational framework for researchers to investigate the inhibitory effects of this compound on EGFR signaling. Adherence to these guidelines, coupled with careful optimization for specific experimental systems, will enable the generation of robust and reproducible data, contributing to a better understanding of EGFR-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR Following Tyrphostin AG30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for normal cellular function.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime therapeutic target.[1]
Tyrphostin AG30 is a potent and selective inhibitor of EGFR tyrosine kinase activity.[2][3] By competing with ATP for binding to the kinase domain, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling. Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors like this compound by quantifying the levels of phosphorylated EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive protocol for the analysis of p-EGFR by Western blot following this compound treatment.
Data Presentation
The following table represents illustrative quantitative data from a dose-response experiment designed to assess the inhibition of EGFR phosphorylation by this compound. Cells were stimulated with EGF to induce EGFR phosphorylation and treated with increasing concentrations of this compound. The band intensities of p-EGFR and total EGFR were quantified by densitometry, and the p-EGFR/total EGFR ratio was calculated to normalize for protein loading.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound
| This compound (µM) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |
| 0 (Vehicle Control) | 10,000 | 10,500 | 0.95 | 0% |
| 0.1 | 7,500 | 10,300 | 0.73 | 23.2% |
| 0.5 | 4,200 | 10,600 | 0.40 | 57.9% |
| 1 | 1,800 | 10,400 | 0.17 | 82.1% |
| 5 | 500 | 10,500 | 0.05 | 94.7% |
| 10 | 200 | 10,300 | 0.02 | 97.9% |
Note: The data presented in this table is for illustrative purposes and represents typical results obtained from a Western blot analysis of p-EGFR inhibition by a potent EGFR inhibitor.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Replace the medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be included. Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle. Incubate for 1-4 hours at 37°C.
-
EGF Stimulation: To induce EGFR phosphorylation, add Epidermal Growth Factor (EGF) to each well at a final concentration of 50-100 ng/mL. Incubate for 5-15 minutes at 37°C.[1]
II. Protein Extraction
-
Cell Lysis: Following EGF stimulation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by adding lysis buffer to ensure equal loading for the Western blot.
IV. Western Blot Analysis
-
Sample Preparation: To 20-30 µg of total protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the protein separation. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068 or p-EGFR Tyr1173) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To detect total EGFR and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped of the primary and secondary antibodies and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, and repeat the blocking and antibody incubation steps with antibodies for total EGFR and the loading control.
Visualizations
References
Application Notes and Protocols for Tyrphostin AG30 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting EGFR, this compound disrupts downstream signaling pathways crucial for cell proliferation and survival, making it a compound of interest for cancer research. It has been shown to selectively inhibit the self-renewal induction by c-ErbB and the activation of STAT5 in primary erythroblasts.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models, based on available information for tyrphostins and other EGFR inhibitors.
Disclaimer: Publicly available literature lacks specific in vivo dosing and efficacy data for this compound. The following protocols and data are based on related tyrphostin compounds and general practices for in vivo studies of EGFR inhibitors. Researchers must conduct dose-finding and toxicology studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental design.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR. Ligand binding to EGFR typically induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. This compound blocks this initial autophosphorylation step, thereby inhibiting the entire signaling cascade.
Data Presentation: In Vivo Studies of Related Tyrphostins
Due to the absence of specific in vivo quantitative data for this compound, the following table summarizes findings from studies on other tyrphostin compounds. This information can serve as a valuable reference for designing initial experiments with AG30.
| Compound | Animal Model | Dose Range | Administration Route | Key Findings |
| Tyrphostin AG126 | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Attenuated zymosan-induced multiple organ failure in a dose-dependent manner.[3] |
| Tyrphostin AG126 | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Reduced the development of dinitrobenzene sulfonic acid (DNBS)-induced colitis.[4] |
| Tyrphostin AG490 | NOD Mice | Not specified, but administered 3x/week for 4 weeks, then 1x/week for 6 weeks | Intraperitoneal (i.p.) | Attenuated the onset of type 1 diabetes.[5][6] |
| Tyrphostin RG13022 | Nude Mice | 20 mg/kg | Intraperitoneal (i.p.) | Rapid elimination from plasma (terminal half-life of 50.4 min). No significant in vivo anti-tumor effect.[7] |
| Tyrphostin AG1714 | CD1 Mice | 20 mg/kg | Intraperitoneal (i.p.) & Oral | Reduced cisplatin and 5-FU-induced intestinal mucosal damage.[8] |
Experimental Protocols
Formulation and Preparation of this compound for In Vivo Administration
A common challenge with tyrphostins is their poor solubility in aqueous solutions. A suggested formulation for in vivo use is as follows:
-
Solvents:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Preparation Protocol (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final injection solution, combine the following in a sterile tube, ensuring to vortex thoroughly after each addition:
-
100 µL of the DMSO stock solution (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween-80 (5% of final volume)
-
450 µL of saline (45% of final volume)
-
-
The final concentration in this example would be 2.08 mg/mL. The concentration of the stock solution should be adjusted based on the desired final dosing concentration.
-
It is recommended to prepare the working solution fresh on the day of administration. If precipitation occurs, warming and/or sonication may aid dissolution.
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
EGFR-expressing human cancer cell line (e.g., A431, HCC827)
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
This compound
-
Vehicle components (DMSO, PEG300, Tween-80, Saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow. Monitor the health and body weight of the mice regularly.
-
Begin measuring tumor volume with calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Group 1: Vehicle control
-
Group 2: this compound (at the determined dose)
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer the treatment (e.g., via intraperitoneal injection) according to the planned schedule (e.g., daily, every other day). The dosing volume should be consistent, typically 100-200 µL for a mouse.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). A body weight loss of over 15-20% is often an endpoint criterion.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-EGFR, Western blotting, or pharmacokinetic analysis).
-
Concluding Remarks
While this compound shows promise as a selective EGFR inhibitor, its in vivo application requires careful planning and optimization. The provided protocols and data for related compounds offer a solid foundation for initiating these studies. It is imperative for researchers to conduct preliminary dose-escalation and tolerability studies to establish a safe and effective regimen for this compound in their chosen animal model. These foundational experiments are critical for the successful and ethical investigation of this compound's therapeutic potential in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tyrphostin Agent AG490 Prevents and Reverses Type 1 Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and handling of Tyrphostin AG30 stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper storage, handling, and use of Tyrphostin AG30 stock solutions in research settings. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, making it a valuable tool for studying cellular signaling pathways and for cancer research.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | >98.50% |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents.
| Solvent | Solubility |
| DMSO | Up to 125 mg/mL (609.25 mM)[1] |
| Ethanol | ~3 mg/mL |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous or low-moisture DMSO (Dimethyl Sulfoxide)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 2.05 mg of this compound. c. Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 2.05 mg, add 1 mL of DMSO. d. To facilitate dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period.[1] Gentle warming to 37°C can also aid in solubilization. e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
Storage and Stability
The stability of this compound is dependent on the storage conditions. Following the recommended storage guidelines will ensure the integrity and activity of the compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Key Storage Recommendations:
-
Protect from Light: Store both the powder and stock solutions protected from light, as tyrphostin compounds can be light-sensitive. Using amber-colored vials is recommended.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its stability and activity.
-
Use Anhydrous Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may impact the long-term stability of the compound. Use fresh, high-quality anhydrous solvents for preparing stock solutions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Experimental Protocols
This compound is a selective inhibitor of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. It can be used in a variety of cell-based and in vitro assays to study EGFR signaling.
Inhibition of EGFR Autophosphorylation in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells using Western blotting.
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on EGFR phosphorylation.
Protocol:
-
Cell Culture and Serum Starvation: a. Plate a suitable cell line that expresses EGFR (e.g., A431, HeLa) in complete growth medium and allow them to adhere and reach 70-80% confluency. b. Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). c. Replace with a serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: a. Prepare working dilutions of this compound in serum-free medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
EGF Stimulation: a. Stimulate the cells with an appropriate concentration of human epidermal growth factor (EGF), typically 50-100 ng/mL, for 5-10 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: a. Immediately after stimulation, place the plates on ice and aspirate the medium. b. Wash the cells with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin).
In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the direct inhibitory effect of this compound on EGFR kinase activity.
Protocol:
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
A suitable EGFR substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
-
Procedure: a. Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in the kinase buffer. b. Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for EGFR if determining the IC₅₀. d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced, depending on the assay format used. g. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Activity and Signaling Pathway
This compound selectively inhibits the tyrosine kinase activity of EGFR. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic tail. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound, by blocking the initial autophosphorylation step, inhibits the activation of these downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Tyrphostin AG30 in Melanoma Research
Disclaimer: As of the latest literature review, no direct experimental studies utilizing Tyrphostin AG30 specifically in melanoma have been identified. The following application notes and protocols are based on the known function of this compound as a potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor and the established role of the EGFR signaling pathway in melanoma biology. The provided quantitative data and protocols are illustrative and should be adapted based on empirical validation.
Introduction
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] In the context of melanoma, aberrant EGFR signaling has been implicated in tumor progression, metastasis, and the development of resistance to targeted therapies, such as BRAF inhibitors.[3][4][5] Overexpression of EGFR is observed in a subset of melanomas and can contribute to increased cell proliferation and survival.[4][6] Therefore, targeting EGFR with inhibitors like this compound presents a rational therapeutic strategy for a subset of melanoma patients. These notes provide a framework for investigating the potential anti-melanoma effects of this compound.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Human Melanoma Cell Lines
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of human melanoma cell lines. These values are for illustrative purposes and require experimental determination. The selection of cell lines includes those with different driver mutations (e.g., BRAF-mutant, NRAS-mutant, and wild-type) to assess the differential sensitivity to EGFR inhibition.
| Cell Line | BRAF Status | NRAS Status | EGFR Expression | Hypothetical IC50 (µM) |
| A375 | V600E | WT | Low | > 50 |
| SK-MEL-28 | V600E | WT | Moderate | 25-50 |
| WM9 | V600E | WT | Moderate | 20-40 |
| Hs294T | V600E | WT | High | 10-20 |
| SK-MEL-2 | WT | Q61R | Moderate | 15-30 |
| MeWo | WT | WT | High | 5-15 |
Signaling Pathways
This compound, as an EGFR inhibitor, is expected to block the downstream signaling cascades initiated by the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR. This inhibition would prevent the autophosphorylation of the receptor and subsequent activation of key pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are crucial for melanoma cell proliferation and survival.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting EGFR in melanoma - The sea of possibilities to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression and activity of EGFR in human cutaneous melanoma cell lines and influence of vemurafenib on the EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Tyrphostin AG30 solubility issues in aqueous buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tyrphostin AG30 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its hydrophobic nature makes it poorly soluble in water and aqueous buffers, which can pose a significant challenge for in vitro and in vivo experiments that require a soluble and biologically active compound.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is practically insoluble in water.[1] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol can also be used, but the solubility is significantly lower than in DMSO.[1]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental results. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2][4] For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[2][4] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[2][4]
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer.
-
Possible Cause 1: The final DMSO concentration is too low.
-
Solution: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts in your experiments, but it must be high enough to maintain the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. If you observe precipitation, you may need to slightly increase the final DMSO concentration, ensuring it remains within a range that does not affect your experimental system.
-
-
Possible Cause 2: The concentration of this compound is too high for the final aqueous solution.
-
Solution: Even with the presence of DMSO, there is a limit to the solubility of this compound in an aqueous environment. Try preparing a more dilute working solution. It is crucial to perform a solubility test at your desired final concentration before proceeding with your main experiment.
-
-
Possible Cause 3: The stock solution was not properly mixed before dilution.
-
Solution: Ensure your DMSO stock solution is completely thawed and vortexed gently before making dilutions. If precipitation or phase separation occurs during the preparation of the stock solution, warming the solution and/or sonication can help in dissolution.[2]
-
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: The this compound is not fully dissolved.
-
Solution: Any undissolved particles can lead to inaccurate dosing and inconsistent results. Before adding to your cells, visually inspect your final working solution for any signs of precipitation. If you are unsure, you can centrifuge the solution at a low speed and check for a pellet.
-
-
Possible Cause 2: The DMSO concentration is affecting my cells.
-
Solution: High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO as your this compound-treated cells) to account for any effects of the solvent.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that using fresh, anhydrous DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 41 mg/mL[1] | 199.83 mM[1] | Use of fresh, anhydrous DMSO is recommended.[1] Ultrasonic assistance may be needed for dissolution.[2] |
| Ethanol | 3 mg/mL[1] | 14.62 mM | Significantly lower solubility than in DMSO. |
| Water | Insoluble[1] | - | Not a suitable solvent. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 2.05 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution gently until the this compound is completely dissolved. If necessary, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound precipitation.
Simplified EGFR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of EGFR signaling by this compound.
References
Optimizing Tyrphostin AG30 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the incubation time of Tyrphostin AG30 for maximal inhibition of its target, the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by blocking the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[2] By inhibiting EGFR, this compound can suppress the activation of pathways such as the STAT5 signaling cascade.[1][2][3][4]
Q2: What is a typical starting point for incubation time and concentration with this compound?
A2: Based on general protocols for tyrosine kinase inhibitors and related compounds, a common starting point for in vitro cell-based assays is a 1-hour pre-incubation with the inhibitor before stimulation with an agonist like EGF.[1] For longer-term effects on cell growth or viability, incubation times can extend from several hours to days.[5] Concentrations can vary significantly depending on the cell type and experimental goals, but ranges from 5 µM to 100 µM have been used for various tyrphostins.[5] It is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell system.
Q3: How can I determine the optimal incubation time for this compound in my specific cell line?
A3: The optimal incubation time can be determined by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). Following the incubation, you should assess the phosphorylation status of EGFR at a specific tyrosine residue (e.g., Y1068) using a technique like Western blotting. The time point at which you observe maximal inhibition of EGFR phosphorylation without significant cell death is considered optimal.
Q4: Can the incubation time of this compound affect cell viability?
A4: Yes, prolonged exposure to high concentrations of any inhibitor, including this compound, can lead to off-target effects and cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your time-course experiment to ensure that the observed inhibition is not due to a general decline in cell health.
Q5: What are some common solvents for dissolving and storing this compound?
A5: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][4] Stock solutions are often stored at -20°C or -80°C. It is recommended to use fresh DMSO, as it can be hygroscopic, and moisture can reduce the solubility of the compound.[1][4] For in-cell experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of EGFR phosphorylation observed. | 1. Inactive Compound: The this compound may have degraded. 2. Insufficient Incubation Time: The incubation may be too short for the inhibitor to effectively engage its target. 3. Incorrect Concentration: The concentration of this compound may be too low. 4. Cellular Resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors. | 1. Use a fresh aliquot of this compound from proper storage. 2. Perform a time-course experiment with longer incubation periods. 3. Conduct a dose-response experiment with a wider range of concentrations. 4. Verify EGFR expression in your cell line and consider using a different inhibitor or cell line. |
| High background in Western blot for p-EGFR. | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Inadequate Blocking: The blocking step may be insufficient. 3. Insufficient Washing: Residual unbound antibodies may remain on the membrane. | 1. Optimize the antibody dilutions according to the manufacturer's datasheet. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). 3. Increase the number and duration of washes with a buffer like TBST. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or serum starvation can affect signaling pathways. 2. Inconsistent Drug Preparation: Variations in the preparation of this compound dilutions. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent final concentrations. | 1. Maintain consistent cell culture practices. Seed cells at the same density and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Maximal inhibition is seen at a very short incubation time, but the effect diminishes over time. | 1. Inhibitor Instability: this compound might be unstable in the culture medium over longer periods. 2. Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the EGFR blockade. | 1. Consider replacing the medium with fresh inhibitor-containing medium for longer experiments. 2. Analyze earlier time points and consider co-treatment with inhibitors of potential compensatory pathways. |
Data Presentation
To systematically determine the optimal incubation time, record your experimental data in a table similar to the one below. This example is for a Western blot experiment quantifying the relative band intensity of phosphorylated EGFR (p-EGFR) normalized to total EGFR.
Table 1: Time-Course of EGFR Phosphorylation Inhibition by this compound
| Incubation Time | This compound Conc. | p-EGFR/Total EGFR (Relative Intensity) | % Inhibition | Cell Viability (%) |
| 0 min (Control) | 0 µM | 1.00 | 0% | 100% |
| 15 min | 10 µM | Enter your data | Calculate | Enter your data |
| 30 min | 10 µM | Enter your data | Calculate | Enter your data |
| 1 hour | 10 µM | Enter your data | Calculate | Enter your data |
| 2 hours | 10 µM | Enter your data | Calculate | Enter your data |
| 4 hours | 10 µM | Enter your data | Calculate | Enter your data |
| 8 hours | 10 µM | Enter your data | Calculate | Enter your data |
| 24 hours | 10 µM | Enter your data | Calculate | Enter your data |
% Inhibition is calculated as: [1 - (Relative Intensity of Treated Sample / Relative Intensity of Control)] x 100
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines the steps to assess the effect of this compound incubation time on EGFR phosphorylation via Western blotting.
1. Cell Culture and Plating:
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Culture your chosen cell line (e.g., A431, which has high EGFR expression) in the recommended medium.
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Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
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Allow cells to adhere and grow for 24 hours.
2. Serum Starvation:
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Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
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Add a low-serum medium (e.g., 0.1% FBS) and incubate for 16-18 hours. This reduces basal EGFR activation.[1]
3. This compound Incubation:
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Prepare a working solution of this compound in the low-serum medium at the desired final concentration (e.g., 10 µM).
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For each time point, aspirate the starvation medium and add the this compound-containing medium.
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Incubate for the designated times (e.g., 15 min, 30 min, 1 hr, etc.) at 37°C. Include a DMSO vehicle control.
4. EGF Stimulation:
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After the inhibitor incubation, stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation.[1]
5. Cell Lysis:
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Immediately after stimulation, place the plates on ice.
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Aspirate the medium and wash the cells twice with ice-cold PBS.
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Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
6. Protein Quantification:
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Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
7. Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To normalize, strip the membrane and re-probe with an antibody against total EGFR.
8. Data Analysis:
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Quantify the band intensities using densitometry software.
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For each time point, calculate the ratio of p-EGFR to total EGFR.
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Plot the percentage of inhibition against the incubation time to determine the optimal duration.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the optimization of this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound incubation time.
Caption: A logical flow for troubleshooting lack of this compound efficacy.
References
Troubleshooting unexpected results in Tyrphostin AG30 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Tyrphostin AG30, a potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of EGFR tyrosine kinase.[1][2] It functions by competing with ATP for the binding site on the kinase domain of the EGFR. This prevents the autophosphorylation of the receptor and subsequently blocks the activation of downstream signaling pathways, such as the STAT5 pathway, which are involved in cell proliferation and survival.[1][2]
Q2: What are the recommended storage and handling procedures for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: My cells are not showing the expected growth inhibition after treatment with this compound. What are the initial checks I should perform?
A3: When you observe a lack of efficacy, it is important to first verify the fundamental aspects of your experimental setup.
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Inhibitor Integrity: Confirm the correct preparation and storage of your this compound stock solution. Ensure it was dissolved in the appropriate solvent (e.g., fresh DMSO) and stored at the recommended temperature to prevent degradation.[1]
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Concentration and Duration: Verify the concentration of the inhibitor and the duration of the treatment. These parameters can vary significantly between different cell lines and experimental conditions.
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Cell Confluency: Re-confirm the confluency of your cells at the time of treatment, as this can influence the activity of signaling pathways.
Q4: Could the issue be with my experimental protocol for detecting EGFR phosphorylation?
A4: It is possible that the lack of an observed effect is due to technical issues with your detection method, such as a Western blot. Key aspects to review in your protocol include:
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Lysis Buffer: Your lysis buffer should contain phosphatase and protease inhibitors to preserve the phosphorylation state of EGFR and other signaling proteins.
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Antibody Specificity: Ensure that your primary antibodies for both phosphorylated EGFR (p-EGFR) and total EGFR are specific and used at the recommended dilutions.
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Cell Proliferation
If you are not observing the expected anti-proliferative effects of this compound, consider the following possibilities and troubleshooting steps.
| Potential Cause | Troubleshooting Action | Rationale |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. | The optimal concentration can vary between cell lines. A dose-response curve will help determine the half-maximal inhibitory concentration (IC50) in your specific system. |
| Inappropriate Treatment Duration | Conduct a time-course experiment to determine the optimal pre-incubation time. | The inhibitor may require a certain amount of time to enter the cells and effectively engage with its target. |
| Cell Seeding Density | Titrate the cell seeding density and ensure consistency across experiments. | Cell density can affect signaling pathways and the apparent IC50 value. Overly confluent or sparse cultures may respond differently. |
| Compound Instability in Media | If you suspect instability during long-term assays, consider refreshing the media with a new inhibitor. | The stability of this compound in cell culture media over the course of your experiment may be a factor. |
| Cell Line Resistance | Investigate the expression and mutation status of EGFR in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. | The cell line may have low EGFR expression, a mutation that confers resistance, or rely on alternative signaling pathways for survival. |
Issue 2: Inconsistent or Variable Results Between Experiments
Variability in your results can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Troubleshooting Action | Rationale |
| Inhibitor Stock Degradation | Prepare a fresh stock of this compound from the original powder. Visually inspect the solution for any precipitate before use. | Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. |
| Cell Passage Number | Use cells with a consistent and low passage number for all experiments. | High passage numbers can lead to genetic drift and altered cellular responses to stimuli and inhibitors. |
| Reagent Variability | Use the same batch of reagents (media, serum, etc.) whenever possible. Qualify new batches before use in critical experiments. | Variations in the composition of cell culture reagents can significantly affect cell health and drug response. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor treatment in all experiments. | High concentrations of the solvent may have cytotoxic effects that can be misinterpreted as inhibitor efficacy. |
Issue 3: Unexpected or Off-Target Effects
While this compound is a selective EGFR inhibitor, it is important to consider the possibility of off-target effects, especially at higher concentrations.
| Potential Cause | Troubleshooting Action | Rationale |
| Inhibition of Other Kinases | To investigate this, you could perform a kinase panel screening to identify potential off-target interactions. | This compound may inhibit other kinases, leading to unexpected phenotypes. |
| Non-specific Cellular Toxicity | Perform a cytotoxicity assay to distinguish between targeted anti-proliferative effects and general toxicity. | High concentrations of this compound or the solvent may induce non-specific cell death. |
| Activation of Alternative Pathways | Analyze the activation of other signaling pathways (e.g., other receptor tyrosine kinases) in response to this compound treatment. | Cells can sometimes compensate for the inhibition of one pathway by upregulating another. |
Quantitative Data
| Compound | Target(s) | Cell Line | IC50 |
| Tyrphostin AG1478 | EGFR (ErbB1) | In vitro | ~3 nM[3] |
| Tyrphostin AG1024 | IGF-1R | MDA-MB-468 | 3.5 µM ± 0.4[4] |
| MCF-7 | 3.5 µM ± 0.5[4] | ||
| MDA-MB-231 | 4.5 µM ± 0.4[4] | ||
| SK-BR-3 | 2.5 µM ± 0.4[4] | ||
| Tyrphostin AG18 | EGFR | A431 | 15 µM (for autophosphorylation)[5] |
| Tyrphostin AG490 | Jak2, Jak3, EGFR | In vitro | 10 µM (Jak2), 20 µM (Jak3), 2 µM (EGFR)[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO in media).
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Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol outlines the steps to analyze the inhibition of EGFR phosphorylation by this compound.
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Cell Culture and Treatment:
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Plate cells in 6-well plates and grow to 70-80% confluency.
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Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
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Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
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Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis:
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Place the plates on ice and wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
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Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
Identifying and mitigating off-target effects of Tyrphostin AG30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG30. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary mechanism of action involves blocking the ATP-binding site of the EGFR kinase domain, which in turn inhibits the autophosphorylation of the receptor and downstream signaling cascades. Specifically, it has been shown to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is described as a selective EGFR inhibitor, comprehensive public data on its full kinome-wide selectivity is limited. As with many kinase inhibitors, there is a potential for off-target activities, especially at higher concentrations. Off-target effects for other tyrphostin family members have been reported against kinases such as JAK2, JAK3, PDGFR, FGFR, and c-Kit.[3][4] Therefore, it is crucial to experimentally verify the selectivity of this compound in your specific model system.
Q3: I am observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of this compound?
Unexplained cellular phenotypes are a common indicator of potential off-target effects. These can include unexpected changes in cell morphology, proliferation rates, or the activation state of signaling pathways not directly downstream of EGFR. It is recommended to perform a series of validation experiments to determine if these effects are independent of EGFR inhibition.
Q4: What is the recommended concentration range for using this compound to minimize off-target effects?
To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Starting with a concentration range around the reported IC50 for EGFR and carefully observing for any off-target-related phenotypes is advisable.
Q5: How can I mitigate off-target effects in my experiments?
Mitigating off-target effects involves a multi-pronged approach:
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Use the Lowest Effective Concentration: As determined by a dose-response curve.
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Orthogonal Approaches: Use a structurally different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition and not a specific off-target of this compound.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of EGFR to see if it reverses the observed phenotype.
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Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected inhibition of EGFR phosphorylation.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Suboptimal Assay Conditions | Optimize incubation time and concentration of this compound. Ensure the EGF stimulation is potent enough to induce robust EGFR phosphorylation in your control cells. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to EGFR inhibitors. Confirm EGFR expression levels in your cell line. |
| Incorrect Protein Quantification | Ensure accurate protein quantification before loading samples for Western blot analysis. |
Problem 2: Observing inhibition of a signaling pathway not typically associated with EGFR.
| Possible Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | The observed effect may be due to inhibition of an unintended kinase. |
| 1. Kinase Profiling: Perform a kinase panel screen to identify potential off-target kinases of this compound at the concentration you are using. | |
| 2. Western Blot Analysis: Probe for the phosphorylation status of key proteins in the unexpected pathway to confirm inhibition. | |
| 3. Use an Orthogonal Inhibitor: Treat cells with a structurally different EGFR inhibitor to see if the same off-target effect is observed. | |
| Indirect Network Effects | Inhibition of EGFR signaling can sometimes lead to feedback loops or crosstalk that affects other pathways. |
| 1. Literature Review: Investigate known crosstalk between the EGFR pathway and the observed off-target pathway. | |
| 2. Time-Course Experiment: Analyze the kinetics of inhibition for both the on-target and potential off-target pathways. |
Quantitative Data Summary
The following table provides a hypothetical kinase selectivity profile for this compound for illustrative purposes. It is strongly recommended that users perform their own kinase profiling experiments to determine the specific off-target effects in their experimental context.
| Kinase | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR (On-Target) | 10 | 1 |
| Kinase A (Off-Target) | 500 | 50 |
| Kinase B (Off-Target) | 1,200 | 120 |
| Kinase C (Off-Target) | >10,000 | >1,000 |
| Kinase D (Off-Target) | >10,000 | >1,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Profiling
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-targets.
Methodology:
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Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
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Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and reaction buffer.
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Incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixtures and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
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Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
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Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
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Detection: Measure the incorporation of the phosphate group into the substrate. For radiometric assays, this can be done using a filter-binding assay and a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Western Blot for On-Target and Off-Target Validation
This protocol is for confirming the inhibition of EGFR phosphorylation (on-target) and assessing the phosphorylation status of a suspected off-target kinase in a cellular context.
Methodology:
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Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
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Stimulation: Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, phospho-off-target kinase, and total off-target kinase overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of this compound to its target (EGFR) and potential off-targets in intact cells.
Methodology:
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Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific time.
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Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
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Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: Troubleshooting logic for unexpected results with this compound.
References
How to determine the optimal working concentration of Tyrphostin AG30
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal working concentration of Tyrphostin AG30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Additionally, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein involved in cytokine signaling and cell growth.[1][2]
Q2: What is the primary target of this compound?
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1][2]
Q3: In what solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high. | Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final concentration. |
| The compound has limited solubility in aqueous solutions. | After diluting the DMSO stock in aqueous buffer or medium, vortex thoroughly. If precipitation persists, gentle warming or sonication may aid dissolution. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used.[2] | |
| No observable effect on EGFR phosphorylation or cell viability. | The concentration of this compound is too low. | The optimal working concentration is cell-type dependent. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| The incubation time is insufficient. | The time required for this compound to exert its effect can vary. A typical incubation time for inhibiting receptor phosphorylation is 30 minutes to a few hours. For effects on cell viability, longer incubation times (e.g., 24, 48, 72 hours) are usually necessary. | |
| The cells do not express sufficient levels of EGFR or are not dependent on the EGFR pathway for survival. | Confirm EGFR expression in your cell line using techniques like Western blotting or flow cytometry. Choose a cell line known to be sensitive to EGFR inhibition. | |
| High levels of cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to EGFR inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| The DMSO concentration is toxic to the cells. | Prepare a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reconstitution: Dissolve the lyophilized this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The solubility in DMSO is high (e.g., 41 mg/mL, which is approximately 200 mM).[2]
-
Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in cell culture medium. A common approach is to perform 2-fold or 10-fold serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data
| Compound | Target(s) | Reported IC50 | Cell Line / Assay Condition |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | In vitro kinase assay |
| EGFR | 50-150 nM | In vivo EGFR activation | |
| Tyrphostin AG490 | JAK2, EGFR | 10 µM, 2 µM | Kinase assays |
| Tyrphostin AG879 | HER2/ErbB2 | 1 µM | Kinase assay |
| Tyrphostin AG1296 | PDGFR | 0.3-0.5 µM | Kinase assay |
Note: The optimal working concentration of this compound must be determined empirically for each cell line and experimental condition.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
References
Preventing degradation of Tyrphostin AG30 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tyrphostin AG30 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is to block the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the primary factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound are exposure to light, hydrolysis in aqueous solutions, and improper storage conditions. Tyrphostins have been shown to be susceptible to photoisomerization and cycloaddition upon exposure to light.[2] Additionally, hydrolysis can occur, particularly in non-optimal pH conditions.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage only. Aliquot and protect from light. |
Q4: What is the best solvent for preparing a stock solution of this compound?
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use a fresh, unopened bottle of DMSO to minimize the presence of water, which can contribute to hydrolysis.
Q5: Can I store my this compound stock solution at 4°C?
No, it is not recommended to store this compound stock solutions at 4°C. For optimal stability, stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Troubleshooting Guide
Problem 1: I am seeing a decrease in the activity of my this compound over time in my cell culture experiments.
-
Possible Cause 1: Degradation due to light exposure.
-
Solution: Protect all solutions containing this compound from light. Use amber-colored microcentrifuge tubes or wrap tubes and plates in aluminum foil. Minimize the exposure of your experimental setup to ambient light.
-
-
Possible Cause 2: Hydrolysis in aqueous culture medium.
-
Solution: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid pre-incubating the compound in aqueous solutions for extended periods. If possible, perform a time-course experiment to determine the stability of AG30 in your specific culture medium.
-
-
Possible Cause 3: Instability due to improper stock solution handling.
-
Solution: Ensure your DMSO stock solution is stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. Confirm that you are using anhydrous DMSO for preparing the stock solution.
-
Problem 2: I observe a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The compound has come out of solution due to repeated freeze-thaw cycles or the use of DMSO with high water content.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, it is recommended to prepare a fresh stock solution. Always use anhydrous DMSO and aliquot your stock solution to minimize freeze-thaw cycles.
-
Problem 3: My experimental results with this compound are inconsistent between experiments.
-
Possible Cause 1: Inconsistent light exposure.
-
Solution: Standardize your experimental workflow to ensure consistent light protection across all experiments. This includes the time solutions are handled on the benchtop and the conditions within the incubator.
-
-
Possible Cause 2: Variability in the age of the diluted compound.
-
Solution: Implement a strict protocol of preparing fresh dilutions of this compound for each experiment. Do not use leftover diluted solutions from previous experiments.
-
Experimental Protocols
Detailed Methodology for Preparing and Using this compound in a Cell-Based Assay
This protocol is designed to minimize the degradation of this compound during a typical cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM)
-
Cells of interest
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Gently vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes in volumes suitable for single experiments (e.g., 10 µL).
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
For each experiment, thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Immediately before adding to the cells, perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Important: Prepare these working solutions fresh for each experiment and do not store them.
-
-
Cell Treatment:
-
Add the freshly prepared working solutions of this compound to your cell cultures.
-
Gently mix the plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired period, ensuring the incubator door is not left open for extended periods to minimize light exposure.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for minimizing this compound degradation.
References
How to interpret unexpected changes in cell morphology with Tyrphostin AG30
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Tyrphostin AG30. Here, you will find information to help interpret unexpected changes in cell morphology and guidance on experimental best practices.
Troubleshooting Guides
Issue: Unexpected Changes in Cell Morphology After Treatment with this compound
You've treated your cells with this compound, a known EGFR inhibitor, but are observing morphological changes that are inconsistent with the expected phenotype of EGFR inhibition (e.g., cell rounding, detachment, vacuolization, or extensive cell death at low concentrations). This guide will help you systematically troubleshoot the potential causes.
Q1: My cells are rounding up and detaching from the plate at a concentration that shouldn't be cytotoxic. What could be the cause?
A1: This is a common issue that can stem from several factors, ranging from the compound's specific effects to experimental artifacts.
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[1] High concentrations of DMSO (>0.5%) can be toxic to many cell lines, causing morphological changes and detachment. | Ensure the final DMSO concentration in your culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level (ideally ≤0.1%). |
| Off-Target Effects | While this compound is a selective EGFR inhibitor, some tyrphostins have been reported to have off-target effects, such as acting as mitochondrial uncouplers, which can lead to rapid ATP depletion and cell death.[2][3] | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify cytotoxicity accurately. 2. Consider measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) to assess mitochondrial health. |
| High Compound Concentration | The effective concentration of this compound can vary significantly between cell lines. Your current concentration may be too high for your specific cell model. | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations to identify the optimal window for EGFR inhibition without inducing widespread cytotoxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to kinase inhibitors based on their genetic background and expression levels of the target protein. | Review the literature for studies using this compound in your specific cell line or a similar one to gauge expected effective concentrations. |
| Compound Degradation | Improper storage of this compound can lead to degradation, potentially resulting in altered activity or the formation of toxic byproducts. Stock solutions should be stored at -20°C or -80°C.[4] | Use a fresh vial of this compound or prepare a new stock solution. Ensure proper storage conditions are maintained. |
Troubleshooting Workflow for Unexpected Cell Detachment
Caption: Troubleshooting workflow for unexpected cell morphology.
Q2: I see significant changes in the cytoskeleton and cell shape, but not necessarily cell death. How do I interpret this?
A2: Changes in cell shape, such as elongation or flattening, can be a direct result of inhibiting signaling pathways that control the cytoskeleton.
Logical Relationship of Potential Causes and Effects
Caption: Potential causes of observed morphological changes.
Recommended Verification Steps:
-
Confirm EGFR Inhibition: Use Western blotting to check the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK). A decrease in phosphorylation confirms the compound is active at its intended target.
-
Visualize the Cytoskeleton: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin. This will reveal specific changes in cytoskeletal organization.
-
Rule out Fixation Artifacts: Improper fixation can cause cells to shrink or change shape.[5] Ensure your fixation protocol is optimized. For example, use warm (37°C) paraformaldehyde and isotonic buffers to minimize cell stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4] By blocking the tyrosine kinase activity of EGFR, it prevents the autophosphorylation of the receptor and the activation of downstream signaling pathways involved in cell proliferation and survival, such as the STAT5 pathway.[1][4]
Q2: What are the expected morphological changes in cells treated with this compound? A2: The expected changes are typically associated with the inhibition of EGFR signaling. These can include:
-
Inhibition of cell proliferation.
-
Induction of apoptosis (cell death) in EGFR-dependent cancer cells.
-
Reversal of the transformed phenotype, which may involve changes in cell shape towards a more "normal" morphology.
-
Effects on cell cycle, potentially causing arrest in G1 or S phases.[6]
Q3: How should I prepare and store this compound? A3: this compound is soluble in DMSO.[1][7] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q4: Can this compound have off-target effects? A4: While designed to be selective for EGFR, like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. Some related tyrphostin compounds have been shown to affect other kinases or even have entirely different mechanisms of action, such as uncoupling mitochondria.[2][3] It is crucial to use the lowest effective concentration and validate on-target activity.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with DMSO) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Protocol 2: Western Blotting for Phospho-EGFR
This protocol is to confirm the on-target activity of this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the p-EGFR signal to total EGFR and the loading control (β-actin).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Tyrphostin AG30 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG30 in animal models.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the preparation and administration of this compound in vivo.
Solubility and Formulation
Question: My this compound is not dissolving properly. What can I do?
Answer: this compound has limited solubility in aqueous solutions. For in vivo applications, a common solvent is Dimethyl Sulfoxide (DMSO). Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility. If precipitation occurs upon dilution, consider the following:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Briefly warm the solution to 37°C.
-
Co-solvents: For in vivo administration, a stock solution in DMSO is typically diluted with other vehicles. It is crucial to add co-solvents sequentially and ensure each is fully mixed before adding the next.
Question: What are recommended vehicles for in vivo delivery of this compound?
Answer: Due to its poor water solubility, this compound requires a vehicle that can maintain its solubility for administration. While specific formulations for this compound are not extensively published, formulations for other tyrphostins and poorly soluble kinase inhibitors can be adapted. Here are some commonly used vehicle systems:
-
DMSO/PEG/Saline: A multi-component system is often effective. For example, a stock solution in DMSO can be diluted with polyethylene glycol (PEG), followed by a final dilution in saline.
-
DMSO/Cremophor/Ethanol/PBS: For some tyrphostins, a mixture of Cremophor and ethanol has been used to create an emulsion when diluted in Phosphate Buffered Saline (PBS) for intraperitoneal injections.[1]
-
Polyethylene Glycol (PEG): For oral administration of other tyrphostins, polyethylene glycol (specifically PEG 400) has been used as a vehicle.[1]
It is imperative to perform small-scale formulation trials to ensure the final solution is clear and stable before administering it to animals. Always prepare fresh formulations on the day of use.
Administration and Dosing
Question: What is the recommended route of administration for this compound in animal models?
Answer: The optimal route of administration for this compound has not been definitively established in publicly available literature. However, based on studies with other tyrphostins and small molecule kinase inhibitors, the following routes are commonly used:
-
Intraperitoneal (IP) Injection: This is a frequent route for delivering compounds that have poor oral bioavailability or to bypass first-pass metabolism. Several studies have successfully used IP injections for other tyrphostins in mice and rats.[2][3]
-
Oral Gavage: Oral administration is another common route, particularly for assessing the clinical potential of a drug. The bioavailability of tyrphostins can be variable when administered orally.[1]
The choice of administration route will depend on the experimental goals. For initial efficacy studies, IP injection may be preferred to ensure systemic exposure. For studies mimicking clinical applications, oral gavage would be more relevant.
Question: How do I determine the correct dosage for my animal model?
Answer: Dose determination for this compound requires careful consideration of its in vitro potency and the pharmacokinetic and pharmacodynamic properties of similar compounds. Since specific in vivo dosage data for AG30 is limited, a dose-ranging study is highly recommended. Start with a low dose and escalate to identify a well-tolerated and effective dose. For context, other tyrphostins have been used in animal models at doses ranging from 10 mg/kg to 50 mg/kg.[1]
Stability and Storage
Question: How should I store my this compound stock solutions?
Answer: Proper storage is critical to maintain the activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
Stock Solutions in DMSO: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Adverse Effects and Toxicity
Question: What are the potential side effects of this compound in animals?
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin reactions
-
Fatigue
-
Hypertension
-
Hepatotoxicity
In a study on Tyrphostin AG17, high doses (28-55.5 mg/kg) in mice led to mortality, with an estimated LD50 of 33.3 mg/kg.[3] It is crucial to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If adverse effects are observed, consider reducing the dose or frequency of administration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 41 - 125 mg/mL | Use fresh, anhydrous DMSO. Sonication may be required. |
| Ethanol | ~3 mg/mL | |
| Water | Insoluble |
Table 2: Storage and Stability of this compound Solutions
| Storage Condition | Duration | Notes |
| -80°C (in DMSO) | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C (in DMSO) | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a concentration of 20 mg/mL. This may require gentle warming (37°C) and sonication.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing Cremophor and absolute ethanol in a 1:1 ratio.
-
Formulation: For a final concentration of 2 mg/mL, slowly add the this compound stock solution to the Cremophor/ethanol mixture while vortexing.
-
Final Dilution: Just prior to injection, dilute the formulation to the desired final concentration with sterile PBS (without calcium and magnesium). The final solution should be a stable emulsion.
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection at the desired dosage.
Protocol 2: Preparation of this compound for Oral Gavage
-
Prepare Vehicle: Use Polyethylene glycol 400 (PEG 400) as the vehicle.
-
Formulation: Directly suspend the required amount of this compound powder in the appropriate volume of PEG 400 to achieve the desired final concentration.
-
Dissolution: Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming may be necessary.
-
Administration: Administer the freshly prepared solution to the animal using a suitable oral gavage needle.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound delivery in animal models.
References
- 1. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
Validation & Comparative
A Comparative Analysis of Tyrphostin AG30 and Other EGFR Inhibitors in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tyrphostin AG30 and other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors used in breast cancer cell line research. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate an objective assessment of these compounds for research and development purposes.
Introduction to EGFR Inhibition in Breast Cancer
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a key regulator of cellular processes including proliferation, differentiation, and survival.[1] Its overexpression and aberrant signaling are implicated in the pathogenesis and progression of several cancers, including a subset of breast cancers.[2][3] Consequently, EGFR has emerged as a critical target for anticancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have been a major focus of drug development.[4][5]
This guide focuses on this compound, a potent and selective EGFR tyrosine kinase inhibitor, and compares it with other well-established EGFR inhibitors such as Gefitinib, Erlotinib, Lapatinib, and Neratinib.[6] While direct comparative studies including this compound are limited, this guide synthesizes available data to provide a comprehensive overview. Another tyrphostin, AG1478, which also potently and specifically inhibits EGFR tyrosine kinase, is included to provide a broader perspective on this class of inhibitors.[7][8]
Comparative Efficacy of EGFR Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various EGFR inhibitors on different breast cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons in a single study are not always available. Experimental conditions such as cell density, incubation time, and assay method can influence IC50 values.
| Inhibitor | Breast Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Tyrphostin AG1478 | MDA-MB-231 | Not explicitly stated, but significant inhibition of proliferation at 1-10 µM | MTT, Cell Counting, Clone Formation | [7][8] |
| Gefitinib | MDA-MB-231 | ~10 | Not specified | [9] |
| BT-474 | >10 | Not specified | [9] | |
| Lapatinib | BT474 | 0.036 ± 0.0151 | Not specified | [10] |
| SKBR3 | 0.080 ± 0.0173 | Not specified | [10] | |
| EFM192A | 0.193 ± 0.0665 | Not specified | [10] | |
| HCC1954 | 0.4166 ± 0.18 | Not specified | [10] | |
| MDAMB453 | 6.08 ± 0.825 | Not specified | [10] | |
| MDAMB231 | 7.46 ± 0.102 | Not specified | [10] | |
| Neratinib | SK-BR-3 | 0.003 | Cell proliferation | [11] |
| BT-474 | 0.002 | Cell proliferation | [11] |
Mechanism of Action and Signaling Pathways
EGFR inhibitors primarily function by blocking the ATP-binding site of the intracellular tyrosine kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.[4][5] The principal pathways affected include the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other EGFR inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Treat the cells with various concentrations of the EGFR inhibitors and a vehicle control. Incubate for 48-72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[6]
-
Shake the plate for 10-15 minutes to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.[13]
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor activity.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different EGFR inhibitors in breast cancer cell lines.
Caption: Workflow for comparing EGFR inhibitors in breast cancer cell lines.
Conclusion
Tyrphostins, including AG30 and AG1478, represent a class of potent EGFR tyrosine kinase inhibitors with demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[7][8] While a direct quantitative comparison with clinically approved EGFR inhibitors like Gefitinib, Erlotinib, Lapatinib, and Neratinib from a single study is lacking, the available data suggests that these compounds warrant further investigation. The provided protocols and workflows offer a standardized framework for conducting such comparative studies, which will be essential for elucidating the relative efficacy and potential therapeutic advantages of this compound in the context of breast cancer treatment. Researchers are encouraged to perform head-to-head comparisons under consistent experimental conditions to generate robust and directly comparable datasets.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Tyrphostin AG30's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tyrphostin AG30, a potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, across various cell lines. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers investigating EGFR-targeted therapies.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of EGFR, a key receptor in cellular signaling pathways that regulate growth, proliferation, and differentiation.[1] By blocking the autophosphorylation of EGFR, this compound disrupts downstream signaling cascades, including the STAT5 pathway, which has been observed in primary erythroblasts.[1][2] This inhibition of critical signaling pathways ultimately leads to a reduction in cell proliferation and survival.
Comparative Analysis of this compound and Alternatives
Quantitative Data Summary
The following table summarizes the 50% growth inhibition (GI50) values for the closely related tyrphostin, AG17, across a panel of 13 human tumor cell lines. This data, obtained from a 6-day continuous exposure using a tetrazolium dye reduction assay, offers insights into the potential spectrum of activity for tyrphostin compounds.[3][4]
| Cell Line | Cancer Type | GI50 (µM)[3][4] |
| HL-60(TB) | Leukemia | 0.7 |
| OVCAR-3 | Ovarian | 0.8 |
| SF-295 | CNS | 1.0 |
| U251 | CNS | 1.8 |
| COLO 320 DM | Colon | 1.1 |
| HCT-116 | Colon | 2.5 |
| HCT-15 | Colon | 3.0 |
| HT-29 | Colon | 4.0 |
| MCF-7 | Breast | 4.0 |
| SK-MEL-5 | Melanoma | 1.5 |
| A498 | Renal | 1.75 |
| HOP-62 | Lung | 2.0 |
| K-562 | Leukemia | 1.37 |
For comparison, the table below presents the IC50 values of commonly used EGFR inhibitors, Gefitinib and Erlotinib, in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Tyrphostin AG1478 | MDA-MB-231 | Breast Cancer | ~10 |
| Tyrphostin AG1478 | U87MG | Glioblastoma | >10 |
| Tyrphostin AG1478 | U87MG.ΔEGFR | Glioblastoma | ~0.1 |
Data for Tyrphostin AG1478 is provided for comparative purposes as another EGFR-targeting tyrphostin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7][8]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot for EGFR and STAT5 Phosphorylation
This protocol is used to assess the phosphorylation status of EGFR and its downstream target STAT5.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Tyrphostin AG30 and Gefitinib on EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Epidermal Growth Factor Receptor (EGFR) inhibitors: Tyrphostin AG30 and gefitinib. The content is structured to offer a comprehensive overview of their mechanisms, comparative efficacy based on available data, and the experimental protocols necessary to evaluate their effects on EGFR signaling.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a key target for therapeutic intervention. Both this compound and gefitinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR, albeit with distinct chemical scaffolds and potentially different inhibitory profiles. Understanding the nuances of their interaction with EGFR and the downstream signaling consequences is crucial for researchers in oncology and drug development.
Gefitinib (Iressa®) is a selective and orally active anilinoquinazoline derivative that acts as a reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It is a well-established therapeutic agent for non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1]
This compound belongs to the tyrphostin family of compounds, which were among the first rationally designed protein tyrosine kinase inhibitors. It is recognized as a potent and selective inhibitor of EGFR tyrosine kinase.[3][4] While extensive clinical data is available for gefitinib, this compound is more commonly utilized as a research tool to probe EGFR signaling.
Mechanism of Action
Both gefitinib and this compound exert their effects by inhibiting the autophosphorylation of the EGFR tyrosine kinase domain, which is a critical step in the activation of downstream signaling pathways.
Gefitinib binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent phosphorylation of tyrosine residues.[1][2] This blockade inhibits the activation of major downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for cell proliferation and survival.[1]
This compound , like other tyrphostins, is also an ATP-competitive inhibitor. It selectively targets the EGFR tyrosine kinase, thereby blocking the initiation of the signaling cascade that leads to cell growth and division.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and gefitinib, focusing on their inhibitory potency against EGFR. It is important to note that direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited in the public domain. The data presented here is compiled from various sources.
Table 1: In Vitro EGFR Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Conditions |
| Gefitinib | EGFR Tyrosine Kinase | 33[5] | In vitro kinase assay |
| Tyrphostin AG1478 * | EGFR (ErbB1) | ~3[5] | In vitro kinase assay |
Table 2: Cellular Activity - Inhibition of Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Gefitinib | A431 | Epidermoid Carcinoma | 0.015 | MTT Assay |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 | MTT Assay | |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | MTT Assay | |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 | MTT Assay | |
| Tyrphostin AG494 | A549 | Lung Carcinoma | 6.16 | Growth Inhibition |
| DU145 | Prostate Carcinoma | 10.7 | Growth Inhibition | |
| Tyrphostin AG1478 | A549 | Lung Carcinoma | 1.17 | Growth Inhibition |
| DU145 | Prostate Carcinoma | 1.16 | Growth Inhibition |
Note: Specific cellular IC50 values for this compound were not found in direct comparison with gefitinib. Data for other relevant tyrphostins, AG494 and AG1478, are provided to illustrate the potency of this class of compounds in cellular assays.[6] IC50 values for gefitinib can vary significantly depending on the cell line and the presence of EGFR mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of EGFR inhibitors. Below are representative protocols for key experiments used to assess the efficacy of this compound and gefitinib.
EGFR Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound and gefitinib stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound and gefitinib in kinase buffer. b. In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control). c. Add 2 µL of recombinant EGFR kinase to each well. d. Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 10 µM ATP and 0.2 mg/mL substrate. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Luminescence is measured using a plate reader. h. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and gefitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight. b. Prepare serial dilutions of this compound and gefitinib in a complete culture medium. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. e. After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. f. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Shake the plate gently for 10-15 minutes to ensure complete solubilization. h. Measure the absorbance at 570 nm using a microplate reader. i. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][7]
Western Blot for EGFR Phosphorylation
This method is used to directly observe the inhibitory effect of the compounds on EGFR autophosphorylation in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free culture medium
-
This compound and gefitinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound, gefitinib, or DMSO for 1-2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C. e. Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. f. Lyse the cells with ice-cold lysis buffer. g. Determine the protein concentration of the lysates using a BCA assay. h. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. i. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. j. Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C. k. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. l. Detect the signal using an ECL substrate and an imaging system. m. Strip the membrane and re-probe with anti-total-EGFR and then anti-β-actin antibodies to ensure equal loading.[2][8]
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition by gefitinib and this compound.
Experimental Workflow for Inhibitor Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of Tyrphostin AG30 and Erlotinib
A guide for researchers, scientists, and drug development professionals on the selectivity of two EGFR tyrosine kinase inhibitors.
The landscape of cancer therapeutics is increasingly dominated by targeted therapies, among which tyrosine kinase inhibitors (TKIs) play a pivotal role. Erlotinib, a well-established TKI, and Tyrphostin AG30, a research compound, both target the epidermal growth factor receptor (EGFR), a key player in various malignancies. However, the clinical efficacy and toxicity of TKIs are not solely determined by their on-target potency but also by their interactions with unintended targets. This guide provides a comparative analysis of the off-target profiles of this compound and erlotinib, supported by available experimental data, to aid researchers in selecting the appropriate tool compound for their studies and to offer insights for drug development.
Executive Summary
This guide reveals a significant disparity in the characterization of the off-target profiles of this compound and erlotinib. While erlotinib has been extensively profiled against large kinase panels, providing a clear picture of its off-target interactions, similar comprehensive data for this compound is not publicly available.
Erlotinib is a potent EGFR inhibitor with a well-documented off-target profile. Kinome scan data reveals that at therapeutic concentrations, erlotinib interacts with a number of other kinases, some with high affinity. These off-target effects are not merely biochemical curiosities; they have been linked to both therapeutic benefits in certain contexts and adverse effects.
This compound is consistently described in the literature as a potent and selective EGFR tyrosine kinase inhibitor.[1][2] However, a lack of publicly available, comprehensive kinome-wide screening data prevents a detailed, quantitative comparison of its off-target profile with that of erlotinib. The available information suggests a higher degree of selectivity for EGFR, but this is not substantiated by broad-panel screening data in the public domain.
This guide will proceed with a detailed presentation of the off-target profile of erlotinib, based on robust experimental data, and will contrast this with the reported selectivity of this compound, while clearly acknowledging the limitations imposed by the data gap for the latter.
Off-Target Profile of Erlotinib: A Quantitative Perspective
The off-target profile of erlotinib has been extensively characterized using various techniques, most notably KINOMEscan®, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
The following table summarizes the significant off-target interactions of erlotinib identified from a KINOMEscan® assay, showcasing kinases with a Kd value of less than 1000 nM.
| Target Kinase | Kd (nM) | Kinase Family | Potential Biological Implication |
| EGFR (On-Target) | 0.4 | Receptor Tyrosine Kinase | Inhibition of cancer cell proliferation, survival, and metastasis. |
| STK10 (SLK) | 28 | Serine/Threonine Kinase | Implicated in skin toxicity, a common side effect of erlotinib. |
| RIPK2 | 64 | Serine/Threonine Kinase | Involved in inflammatory signaling pathways. |
| GAK | 110 | Serine/Threonine Kinase | Associated with clathrin-mediated endocytosis. |
| MAP2K7 (MKK7) | 160 | Serine/Threonine Kinase | Component of the JNK signaling pathway. |
| TEC | 210 | Non-receptor Tyrosine Kinase | Involved in immune cell signaling. |
| TXK | 220 | Non-receptor Tyrosine Kinase | Involved in T-cell signaling. |
| MAP3K1 (MEKK1) | 330 | Serine/Threonine Kinase | Activator of the JNK and ERK signaling pathways. |
| JAK2 | 430 | Non-receptor Tyrosine Kinase | Key mediator of cytokine signaling; off-target inhibition may contribute to anti-leukemic effects. |
| ABL1 | 810 | Non-receptor Tyrosine Kinase | Involved in cell differentiation, division, and adhesion. |
| LCK | 940 | Non-receptor Tyrosine Kinase | Important for T-cell development and activation. |
Data sourced from publicly available KINOMEscan® results. It is important to note that Kd values can vary between different assay platforms and conditions.
Off-Target Profile of this compound: A Qualitative Assessment
In contrast to erlotinib, there is a notable absence of comprehensive, publicly accessible off-target screening data for this compound. The available literature consistently refers to it as a "potent and selective EGFR tyrosine kinase inhibitor."[1][2] While this suggests a cleaner off-target profile compared to erlotinib, without quantitative data from a broad kinase panel, the extent of its selectivity remains unverified.
The term "selective" in the context of kinase inhibitors can be relative. Early studies on tyrphostins demonstrated selectivity for EGFR over the highly homologous insulin receptor kinase.[3] However, modern drug discovery standards necessitate broader screening to identify potential off-target liabilities that could impact experimental results or future clinical development.
Signaling Pathways and Experimental Workflows
To visualize the biological context of on- and off-target effects, as well as the experimental approach to determine them, the following diagrams are provided.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by erlotinib and this compound.
Figure 2: Workflow of the KINOMEscan® competition binding assay for determining kinase inhibitor selectivity.
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for interpreting the results.
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay platform is based on a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.[4]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher affinity of the compound for the kinase.
Methodology:
-
Preparation of Assay Components:
-
DNA-tagged Kinases: A comprehensive panel of human kinases are expressed as fusion proteins with a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Test Compound: The test compound (e.g., erlotinib) is prepared in a series of 11 three-fold dilutions in DMSO.[4]
-
-
Binding Reaction:
-
The DNA-tagged kinase, the immobilized ligand beads, and the test compound at various concentrations are combined in a multi-well plate.
-
The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[5]
-
-
Washing and Elution:
-
The beads are washed to remove any unbound kinase.
-
The kinase bound to the immobilized ligand is then eluted from the beads.
-
-
Quantification:
-
The concentration of the eluted, DNA-tagged kinase is measured using qPCR.
-
-
Data Analysis:
-
The amount of kinase bound to the beads is measured for each concentration of the test compound and compared to a DMSO control.
-
The data is used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.
-
Conclusion and Recommendations
The comparison of the off-target profiles of this compound and erlotinib is hampered by a significant lack of publicly available data for this compound. While erlotinib's off-target interactions are well-documented and have known clinical implications, the selectivity of this compound remains largely uncharacterized in a broad, quantitative manner.
For researchers considering these compounds, the following recommendations are offered:
-
Erlotinib is a suitable tool compound for studying EGFR signaling, but researchers must be aware of its off-target effects and design experiments accordingly. For instance, when studying pathways that involve known off-targets of erlotinib (e.g., JAK/STAT signaling), results should be interpreted with caution, and orthogonal approaches to confirm findings are recommended.
-
This compound may be a more selective tool for interrogating EGFR signaling, as suggested by the available literature. However, in the absence of comprehensive selectivity data, its use in cellular systems where off-target effects could confound results carries an element of uncertainty. It is highly recommended that researchers considering the use of this compound perform or commission a broad kinase screen to characterize its selectivity profile within their experimental context.
Ultimately, the choice between these two inhibitors will depend on the specific research question and the experimental system. A thorough understanding of their respective off-target profiles is paramount for the generation of robust and reproducible data. This guide highlights the importance of comprehensive inhibitor characterization in the era of targeted therapies.
References
A Head-to-Head Comparison of Tyrphostin AG30 and Tyrphostin AG879 in Cancer Models
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a significant class of therapeutic agents. Among these, Tyrphostin AG30 and Tyrphostin AG879 have been investigated for their potential to inhibit cancer cell proliferation and survival. This guide provides a comparative analysis of these two compounds, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, a parallel examination of their biochemical activities, effects on cancer cell lines, and underlying mechanisms of action offers valuable insights.
Biochemical Potency and Selectivity
A critical aspect of any TKI is its potency and selectivity towards its target kinases. The available data for this compound and AG879, while not derived from a single comparative study, allows for an initial assessment of their profiles.
Table 1: Comparison of IC50 Values for this compound and Tyrphostin AG879 against Various Kinases
| Compound | Target Kinase | IC50 Value | Cell Line / System | Reference |
| This compound | EGFR | Potent and selective inhibitor (specific IC50 not detailed in provided results) | Primary erythroblasts | [1] |
| Tyrphostin AG879 | ErbB2 (HER2) | ~0.5 µM - 1 µM | Breast and ovarian cancer cell lines | [2][3][4][5][6] |
| TrkA | ~10 µM - 40 µM | PC-12 cells | [2][3] | |
| FLK1 (VEGF Receptor) | ~1 µM | Not specified | [2][6] | |
| ETK | ~5 nM | Not specified | [2] | |
| EGFR | > 500 µM (>500-fold less selective than for ErbB2) | Not specified | [3][6] |
This compound is characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] In contrast, Tyrphostin AG879 demonstrates potent inhibition of ErbB2 (HER2) and FLK1 (a VEGF receptor) with IC50 values in the low micromolar range.[2][3][4][5][6] Notably, AG879 shows significantly higher selectivity for ErbB2 over EGFR.[3][6]
Efficacy in Cancer Cell Lines
The anti-proliferative and pro-apoptotic effects of this compound and AG879 have been evaluated in various cancer cell lines.
Table 2: Effects of this compound and Tyrphostin AG879 on Cancer Cell Lines
| Compound | Cancer Cell Line(s) | Observed Effects | Concentration / Duration | Reference |
| This compound | Primary erythroblasts | Inhibits self-renewal induction by c-ErbB; Inhibits activation of STAT5 by c-ErbB | Not specified | [1] |
| Tyrphostin AG879 | HL-60, U-937, PC-3, HTB-82, HTB-114, TE-671, HTB-115, HTB-88 | Dose-dependent decrease in cell proliferation; Dose-dependent increase in apoptosis (except TE-671 and HTB-88) | 0.5-50 µM; 48 hours | [3] |
| MCF-7 (breast cancer) | Dose-dependent reduction in cell number; Inhibition of DNA synthesis and mitosis; Inhibition of ERK-1/2 activation | Significant effect at 0.4 µM; <20 µM for ERK-1/2 | [4][7] | |
| v-Ha-RAS transformed NIH 3T3 fibroblasts | Suppresses malignant transformation | 10 nM | [4] | |
| Schwannoma cells | Suppresses IL-6-induced tyrosine phosphorylation of STAT3 | IC50 = 15 µM | [2] |
Tyrphostin AG879 has demonstrated broad anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those from leukemia, lymphoma, prostate cancer, and various sarcomas.[3] It also effectively reduces the proliferation of breast cancer cells.[4][7] The available data for this compound is more focused on its effects in primary erythroblasts, where it inhibits c-ErbB-mediated self-renewal and STAT5 activation.[1]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these tyrphostins are mediated through their modulation of key signaling pathways.
This compound primarily targets the EGFR signaling pathway . By inhibiting EGFR, it can block downstream signaling cascades that are crucial for cell proliferation and survival, such as the STAT5 pathway in the context of c-ErbB activation.[1]
Tyrphostin AG879 exhibits a more complex mechanism of action, impacting multiple signaling pathways. It is a potent inhibitor of ErbB2 (HER2) , a key driver in several cancers.[2][3] Additionally, it has been shown to suppress the IL-6/STAT3 signaling pathway , although this effect may be non-specific.[8][9][10] Furthermore, AG879 can inhibit the expression of RAF-1 , a crucial component of the MAP kinase pathway, and HER-2 itself.[6][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is a general representation for assessing the effect of inhibitors on cell proliferation.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or AG879. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a predetermined period (e.g., 48 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is then added to dissolve the formazan crystals.
-
The absorbance is measured at 550 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[4]
Western Blotting for Protein Phosphorylation
This protocol is used to assess the phosphorylation status of target proteins following inhibitor treatment.
Protocol:
-
Cells are cultured to approximately 80% confluency and may be serum-starved prior to treatment.
-
Cells are then treated with the desired concentrations of this compound or AG879 for a specified time. In some experiments, cells are stimulated with a growth factor (e.g., IL-6) to induce protein phosphorylation.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3) and the total protein as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Conclusion
Based on the available data, this compound and Tyrphostin AG879 exhibit distinct profiles as tyrosine kinase inhibitors. This compound is a selective EGFR inhibitor, with demonstrated effects on c-ErbB-driven cellular processes. Tyrphostin AG879 is a potent inhibitor of ErbB2 with a broader spectrum of activity that includes the suppression of STAT3 and RAF-1 signaling. The choice between these compounds for further investigation would depend on the specific molecular drivers of the cancer model being studied. For cancers driven by EGFR mutations or overexpression, this compound may be more relevant. In contrast, for ErbB2-positive cancers or those with activated STAT3 or MAP kinase pathways, Tyrphostin AG879 could be a more promising candidate. Further direct comparative studies are warranted to definitively establish their relative efficacy and therapeutic potential in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. | Semantic Scholar [semanticscholar.org]
- 11. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the cell cycle effects of different tyrphostins
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Tyrphostin Efficacy and Mechanism in Cell Cycle Control
Tyrphostins, a class of synthetic compounds, are potent inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A significant mechanism through which tyrphostins exert their anti-proliferative effects is by inducing cell cycle arrest at various checkpoints. This guide provides a comparative analysis of the effects of different tyrphostins on the cell cycle, supported by experimental data and detailed protocols.
Quantitative Analysis of Tyrphostin-Induced Cell Cycle Arrest
The efficacy of various tyrphostins in halting cell cycle progression is summarized below. The data highlights the differential effects of these compounds on the distribution of cells in the G1, S, and G2/M phases of the cell cycle, along with their growth inhibitory concentrations (IC50).
| Tyrphostin | Cell Line | IC50 (Growth Inhibition) | Concentration | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| AG17 | OCI-Ly8 (Lymphoma) | ~1 µM | 0.5 µM | 120 | Increased | Decreased | Decreased | [1][2] |
| AG1478 | Leiomyoma | 10 µM (complete suppression) | 10 µM | 48 | Increased | Decreased | Decreased | |
| Nasopharyngeal Carcinoma (CNE2) | Not specified | Not specified | Not specified | Arrest | - | - | ||
| AG490 | Jurkat T cells | 1-30 mmol/L (dose-dependent inhibition) | Not specified | 24 | Arrest | Decreased | Decreased | [3] |
| BALB/c-3T3 | Not specified | Not specified | Not specified | Arrest | - | - | [4] | |
| Hodgkin Lymphoma (L428) | Not specified | Not specified | Not specified | Arrest | - | - | ||
| AG555 | Fibroblasts | Not specified | Not specified | Not specified | 85% (late G1 arrest) | - | - | [5] |
| AG556 | Fibroblasts | Not specified | Not specified | Not specified | 85% (late G1 arrest) | - | - | [5] |
| AG494 | Fibroblasts | Not specified | Not specified | Not specified | Arrest (late G1 and S) | - | - | [5] |
| Tyrphostin-47 (AG213) | MCF-7 (Breast Cancer) | 50-100 µM | 100 µM | Not specified | Significant delay | Significant delay | - | [6] |
| HT-29 (Colon Tumor) | 45-450 µM | Not specified | Not specified | Blocks proliferation | - | - | [7] |
Impact on Cell Cycle Regulatory Proteins
The progression through the cell cycle is tightly controlled by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are regulated by their association with cyclins and the presence of CDK inhibitors. Tyrphostins modulate the levels and activities of these key regulatory proteins.
| Tyrphostin | Target Protein | Effect | Cell Line | Reference |
| AG17 | Cdk2 kinase activity | Markedly reduced | OCI-Ly8 | [1][2] |
| p21 | Markedly reduced | OCI-Ly8 | [1][2] | |
| p16 | Markedly reduced | OCI-Ly8 | [1][2] | |
| Cdk2 protein levels | No alteration | OCI-Ly8 | [1][2] | |
| AG490 | Cyclin D1-associated kinase activity | Not observed | BALB/c-3T3 | [4] |
| Cyclin D3-associated kinase activity | Not observed | BALB/c-3T3 | [4] | |
| Cdk2-associated kinase activation | Repressed | BALB/c-3T3 | [4] | |
| AG555/AG556/AG494 | Cdk2 activation | Inhibited | Fibroblasts | [5] |
| Cdk2 on Tyrosine 15 | Accumulation of phosphorylation | Fibroblasts | [5] | |
| Cdk2 protein levels | Not affected | Fibroblasts | [5] | |
| Association of Cdk2 to cyclin E or A | Not altered | Fibroblasts | [5] | |
| Association of Cdk2 to p21 and p27 | Not altered | Fibroblasts | [5] | |
| Tyrphostin-47 (AG213) | Cyclin B1 | Reduced by 90% (at 100 µM) | MCF-7 | [6] |
| p34cdc2 kinase activity | Dramatically reduced | MCF-7 | [6] | |
| Cyclin D1 and E | Not markedly affected | MCF-7 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by tyrphostins and a general workflow for analyzing cell cycle effects.
Caption: General signaling pathway of tyrphostin-induced cell cycle arrest.
Caption: Experimental workflow for analyzing cell cycle effects.
Experimental Protocols
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the steps for preparing and staining cells with propidium iodide (PI) for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the expression of cell cycle regulatory proteins following tyrphostin treatment.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., Cyclin D1, CDK4, p27)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with tyrphostins, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibitor of tyrosine phosphorylation AG490 inhibits the proliferation of Jurkat T cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AG490 inhibits G1-S traverse in BALB/c-3T3 cells following either mitogenic stimulation or exogenous expression of E2F-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tyrphostin AG30
Essential guidelines for the safe handling and disposal of Tyrphostin AG30, a potent EGFR tyrosine kinase inhibitor, to ensure a secure laboratory environment and regulatory compliance.
For researchers and scientists in the field of drug development, the proper management of chemical reagents is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Handling and Storage Precautions
Before disposal, it is essential to handle and store this compound correctly to minimize exposure and degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. A dust mask (type N95 or equivalent) should be used when handling the solid compound.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
-
Spill Response: In case of a spill, isolate the area and prevent the substance from entering drains.[2] Carefully sweep up the solid material to avoid creating dust and place it in a designated chemical waste container.[2] The spill area should be thoroughly cleaned with an appropriate solvent and the cleaning materials also disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 122520-79-0 | EIE CHEMICALS[3] |
| Purity | 99.70% | MedChemExpress[1] |
| Solubility in DMSO | 41 mg/mL | Selleck Chemicals[4] |
| Storage (Powder) | -20°C | DC Chemicals[5] |
| Storage (in Solvent) | -80°C for up to 6 months | MedChemExpress[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.
1. Solid Waste Disposal (Unused or Expired Compound):
-
Segregation: Do not mix this compound with other chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Packaging: Place the original container with the remaining solid compound into a larger, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (122520-79-0), and the appropriate hazard symbols (e.g., "Harmful," "Toxic to aquatic life").
-
Collection: Arrange for collection by your institution's authorized hazardous waste disposal service.
2. Liquid Waste Disposal (Solutions of this compound):
-
Segregation: Collect all aqueous and organic solutions containing this compound in separate, dedicated, and compatible hazardous waste containers. Do not mix with other solvent waste streams unless approved.
-
Labeling: Clearly label the liquid waste containers with the full chemical names of all components (including solvents) and their approximate concentrations, along with the appropriate hazard warnings.
-
Storage: Store the sealed liquid waste containers in a secondary containment bin in a designated and well-ventilated waste accumulation area, away from sources of ignition.
-
Disposal: Hand over the labeled containers to the authorized hazardous waste disposal personnel.
3. Decontamination of Labware:
-
Rinsing: Rinse contaminated glassware and equipment (e.g., beakers, flasks, spatulas) at least three times with a suitable solvent (such as ethanol or DMSO, in which this compound is soluble).
-
Rinsate Collection: Collect the initial, most concentrated rinsate as hazardous liquid waste. Subsequent rinses may be disposed of as regular solvent waste, depending on institutional policies.
-
Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
To facilitate a clear understanding of the disposal process, the following diagram illustrates the logical steps for handling this compound waste.
Caption: A flowchart outlining the proper disposal procedures for solid, liquid, and contaminated labware waste containing this compound.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[1][4][6] Understanding this mechanism is crucial for appreciating its biological impact and the importance of proper handling. The diagram below illustrates the signaling pathway affected by this compound.
Caption: A diagram illustrating the inhibition of the EGFR signaling pathway by this compound.
By adhering to these detailed disposal procedures and understanding the mechanism of action of this compound, laboratory professionals can ensure a safe working environment and contribute to the responsible management of chemical waste. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG30
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Tyrphostin AG30, a potent EGFR tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered form of the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. For weighing and handling the powder, a respirator with a particulate filter may be necessary. | Minimizes the risk of inhaling the powdered compound, which can be hazardous. A fume hood provides essential containment. |
| Body Protection | A laboratory coat must be worn and fully fastened. For larger quantities, a disposable coverall of low permeability is recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key procedural steps.
Experimental Protocols
1. Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Wear the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
2. Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal. Do not pour any this compound solutions down the drain.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
By adhering to these safety protocols and operational plans, you contribute to a safer laboratory environment and ensure the responsible handling of potent chemical compounds like this compound. Always consult your institution's specific safety guidelines and EHS office for additional information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
